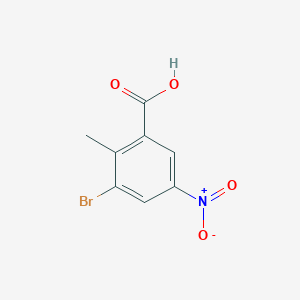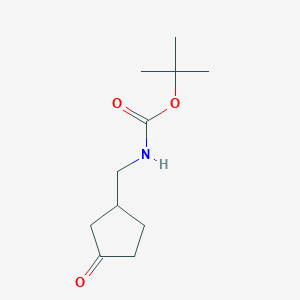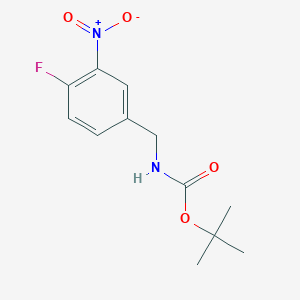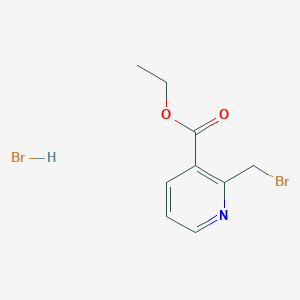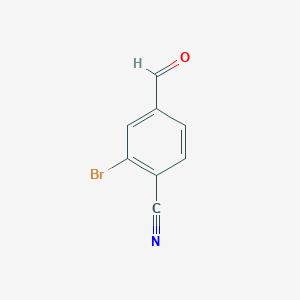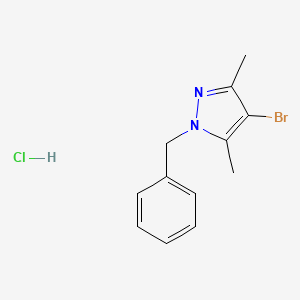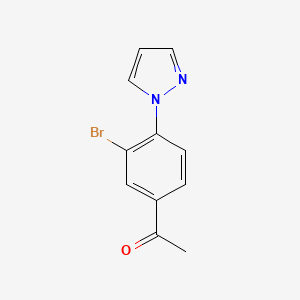
3'-Bromo-4'-(1-pyrazolyl)acetophenone
Descripción general
Descripción
3’-Bromo-4’-(1-pyrazolyl)acetophenone is a chemical compound with the CAS Number: 1186663-58-0 and a molecular weight of 265.11 . Its IUPAC name is 1-[3-bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone . It is a white to tan solid .
Molecular Structure Analysis
The linear formula of 3’-Bromo-4’-(1-pyrazolyl)acetophenone is C11H9BrN2O . The InChI code is 1S/C11H9BrN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving 3’-Bromo-4’-(1-pyrazolyl)acetophenone are not detailed in the available resources, bromoacetophenone derivatives are known to be significant intermediates in organic synthesis and find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .Physical And Chemical Properties Analysis
3’-Bromo-4’-(1-pyrazolyl)acetophenone is a white to tan solid . and should be stored at a temperature of +4°C .Aplicaciones Científicas De Investigación
1. Application in Experimental Teaching
- Summary of Application: The α-bromination reaction of carbonyl compounds, including acetophenone derivatives, is a significant topic in organic chemistry. This reaction was used in an innovative experiment involving junior undergraduates .
- Methods of Application: The bromination of various acetophenone derivatives was investigated using pyridine hydrobromide perbromide as the brominating agent. The effects of reaction time, reaction temperature, and dosage of the brominating agent were explored .
- Results or Outcomes: It was observed that all the students successfully completed the experiment within a time frame of 4–5 h, with a notable achievement yield exceeding 80% observed in 14 students .
2. Catalyst-Free α-Bromination
- Summary of Application: A convenient and catalyst-free method for the α-bromination of acetophenones has been introduced .
- Methods of Application: This approach uses NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature .
- Results or Outcomes: This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
3. Synthesis of Heterocyclic Compounds
- Summary of Application: Acetophenone and its derivatives are used as starting materials in the synthesis of various heterocyclic compounds .
- Methods of Application: Acetophenone is used in various organic reactions, including (pseudo)-two-, three-, and four-component reactions . It is also a constituent of many natural compounds .
- Results or Outcomes: The application of acetophenone in the synthesis of heterocyclic compounds has led to the creation of medicinally significant natural products .
4. Synthesis of Medicinally Significant Natural Products
- Summary of Application: Acetophenone and its derivatives are used in the synthesis of medicinally significant natural products .
- Methods of Application: Acetophenone is used in various organic reactions, including (pseudo)-two-, three-, and four-component reactions . It is also a constituent of many natural compounds .
- Results or Outcomes: The application of acetophenone in the synthesis of medicinally significant natural products has led to the creation of compounds with antifungal activities .
Propiedades
IUPAC Name |
1-(3-bromo-4-pyrazol-1-ylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-8(15)9-3-4-11(10(12)7-9)14-6-2-5-13-14/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAPYMNCCLIZDLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30700187 | |
| Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Bromo-4'-(1-pyrazolyl)acetophenone | |
CAS RN |
1186663-58-0 | |
| Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-Bromo-4-(1H-pyrazol-1-yl)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30700187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



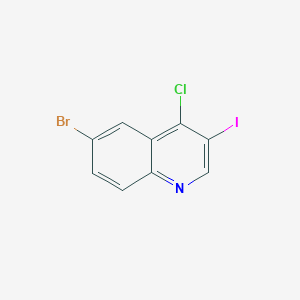
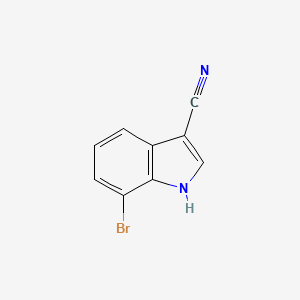


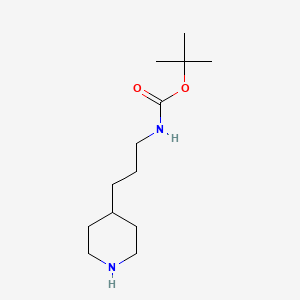
![5-Aminomethyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole hydrochloride](/img/structure/B1524697.png)
